molecular formula C21H24N6O4 B11279975 5-amino-1-{2-[(3,4-dimethoxyphenyl)amino]-2-oxoethyl}-N-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide

5-amino-1-{2-[(3,4-dimethoxyphenyl)amino]-2-oxoethyl}-N-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B11279975
M. Wt: 424.5 g/mol
InChI Key: RATFWXFAGLJLNW-UHFFFAOYSA-N
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Description

5-AMINO-1-{[(3,4-DIMETHOXYPHENYL)CARBAMOYL]METHYL}-N-[(4-METHYLPHENYL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by its unique structure, which includes an amino group, a dimethoxyphenyl group, and a triazole ring, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-AMINO-1-{[(3,4-DIMETHOXYPHENYL)CARBAMOYL]METHYL}-N-[(4-METHYLPHENYL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and acyl chlorides under acidic conditions.

    Introduction of the Dimethoxyphenyl Group: This step often involves a nucleophilic substitution reaction where the dimethoxyphenyl group is introduced using appropriate reagents such as dimethoxybenzene and a suitable catalyst.

    Attachment of the Carbamoyl Methyl Group: This step can be performed using carbamoyl chloride in the presence of a base to facilitate the nucleophilic attack on the triazole ring.

    Final Amination: The amino group is introduced through a reductive amination process using ammonia or an amine source under reducing conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the triazole ring or the carbamoyl group, resulting in the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the aromatic rings, where halogenation or alkylation can occur.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens (chlorine, bromine), alkyl halides.

Major Products

    Oxidation Products: Nitroso derivatives, nitro derivatives.

    Reduction Products: Amines, alcohols.

    Substitution Products: Halogenated or alkylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, the compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. It may serve as a probe or a ligand in biochemical assays.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic properties. Its triazole ring is a common motif in many pharmacologically active compounds, making it a candidate for drug development.

Industry

In the industrial sector, the compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-AMINO-1-{[(3,4-DIMETHOXYPHENYL)CARBAMOYL]METHYL}-N-[(4-METHYLPHENYL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or enzymes, altering their activity. The compound may also interact with cellular receptors, modulating signal transduction pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of gene expression.

Comparison with Similar Compounds

Similar Compounds

    5-Amino-3-(4-methylphenyl)-1-phenylpyrazole: Another amino-substituted heterocyclic compound with similar biological activities.

    2-Amino-5-(4-methoxyphenyl)-1,3,4-oxadiazole: A compound with a similar aromatic substitution pattern and potential biological applications.

Uniqueness

The uniqueness of 5-AMINO-1-{[(3,4-DIMETHOXYPHENYL)CARBAMOYL]METHYL}-N-[(4-METHYLPHENYL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE lies in its combination of functional groups and the triazole ring, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various scientific and industrial applications.

Properties

Molecular Formula

C21H24N6O4

Molecular Weight

424.5 g/mol

IUPAC Name

5-amino-1-[2-(3,4-dimethoxyanilino)-2-oxoethyl]-N-[(4-methylphenyl)methyl]triazole-4-carboxamide

InChI

InChI=1S/C21H24N6O4/c1-13-4-6-14(7-5-13)11-23-21(29)19-20(22)27(26-25-19)12-18(28)24-15-8-9-16(30-2)17(10-15)31-3/h4-10H,11-12,22H2,1-3H3,(H,23,29)(H,24,28)

InChI Key

RATFWXFAGLJLNW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C2=C(N(N=N2)CC(=O)NC3=CC(=C(C=C3)OC)OC)N

Origin of Product

United States

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